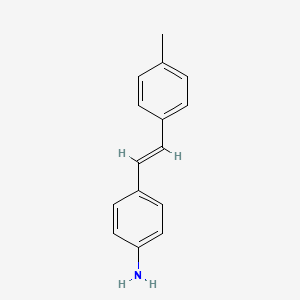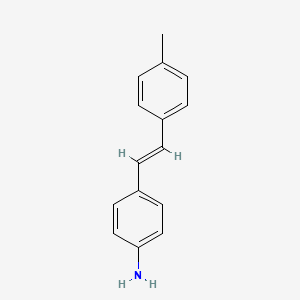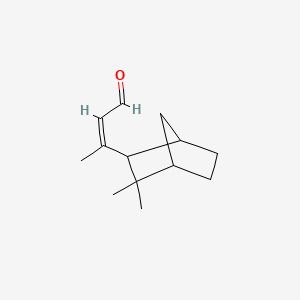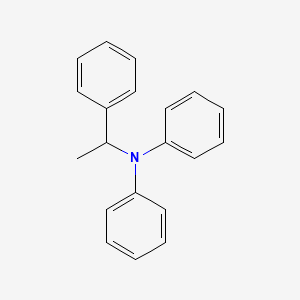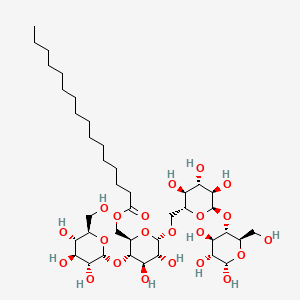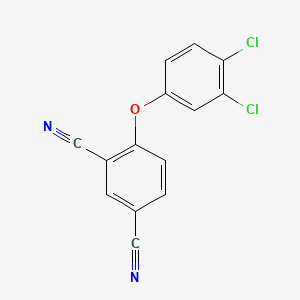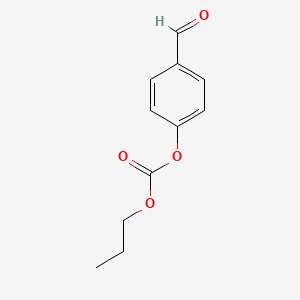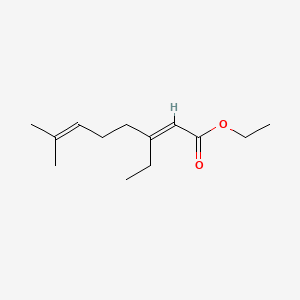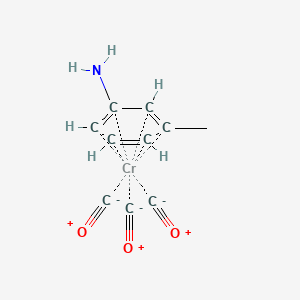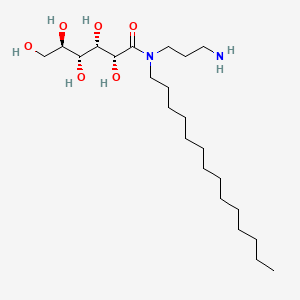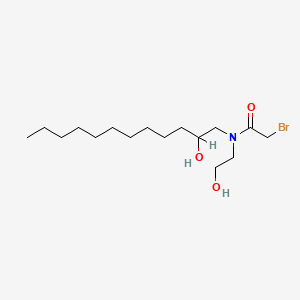
Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, hydroxyl groups, and a long hydrocarbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- typically involves multiple steps, including the bromination of a precursor compound, followed by acylation and hydroxylation reactions. The reaction conditions may vary, but common reagents include bromine, acetic anhydride, and hydroxylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and hydroxyl groups may play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-: Similar structure but with different substituents.
Acetamide, 2-chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-: Similar structure with a chlorine atom instead of bromine.
Acetamide, N-(2-hydroxyethyl)-N-(2-hydroxydecyl)-: Similar structure with a shorter hydrocarbon chain.
Uniqueness
The uniqueness of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- lies in its specific combination of functional groups and the presence of a bromine atom, which may impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
62881-06-5 |
|---|---|
Molekularformel |
C16H32BrNO3 |
Molekulargewicht |
366.33 g/mol |
IUPAC-Name |
2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H32BrNO3/c1-2-3-4-5-6-7-8-9-10-15(20)14-18(11-12-19)16(21)13-17/h15,19-20H,2-14H2,1H3 |
InChI-Schlüssel |
NKELXXXZJPOUCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CN(CCO)C(=O)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


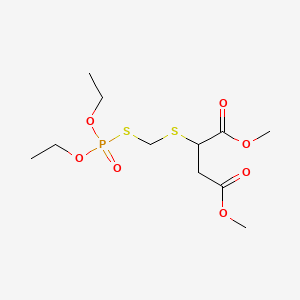
![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
